molecular formula C33H48N8O8 B1220137 Aggrenox

Aggrenox

Cat. No.: B1220137
M. Wt: 684.8 g/mol
InChI Key: NOHUXXDTQJPXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aggrenox is a fixed-dose combination drug containing 25 mg of aspirin and 200 mg of extended-release dipyridamole, provided for research applications. It is primarily recognized for its role in the secondary prevention of ischemic stroke and transient ischemic attacks (TIAs). The combination was shown in the European Stroke Prevention Study-2 (ESPS-2) to be significantly more effective in reducing stroke risk than either component administered alone. The antiplatelet action is achieved through a dual mechanism: aspirin irreversibly inhibits cyclooxygenase-1, reducing thromboxane A2 production, while dipyridamole inhibits phosphodiesterase and adenosine deaminase, increasing intracellular cyclic AMP and GMP levels, which collectively potently inhibit platelet aggregation. Beyond its primary use, this compound is a valuable tool for researching thrombosis, vascular biology, and the effects of combined antiplatelet therapies in experimental models. Researchers can utilize this compound to investigate its pharmacodynamics, its potential vasodilatory effects via coronary steal, and its applications in preventing thromboembolism.

Properties

IUPAC Name

2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHUXXDTQJPXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236543
Record name Aspirin mixture with Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87653-67-6
Record name Aspirin mixture with Dipyridamole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspirin mixture with Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Granulate Preparation

The patented method involves separate granulation of dipyridamole and tartaric acid to prevent premature acid-drug interactions:

Dipyridamole granulate (per 72 mini-tablets):

ComponentQuantity (mg)Function
Dipyridamole200Active ingredient
Avicel PH 10110Binder/filler
Copovidone (Plasdone S-630)10Granulating binder
Ethanol/waterq.s.Granulation solvent

Tartaric acid granulate (per 72 mini-tablets):

ComponentQuantity (mg)Function
Tartaric acid214pH modifier
Avicel PH 10110Binder/filler
Copovidone (Plasdone S-630)10Granulating binder
Ethanolq.s.Granulation solvent

Granulation occurs in high-shear mixers followed by fluidized bed drying and milling to achieve 150–250 µm particle size.

Coating Application

Mini-tablets receive enteric coatings via Wurster fluidized bed systems using the following composition:

Enteric coating suspension (per 72 mini-tablets):

ComponentQuantity (mg)Function
Eudragit L-10032.5pH-dependent polymer
Eudragit S-10032.5Delayed-release polymer
Triethyl citrate32.6Plasticizer
Talc22.4Anti-tacking agent
Ammonia solutionq.s.pH adjustment

Coating levels of 13–17% w/w provide dissolution profiles matching commercial dipyridamole pellets.

Acetylsalicylic Acid Immediate-Release Tablet Production

ASA tablets employ direct compression with rapid-disintegration excipients:

ASA tablet formulation (per tablet):

ComponentQuantity (mg)Function
Acetylsalicylic acid25Active ingredient
Lactose17.5Diluent
Avicel PH 1025.5Binder/disintegrant
Stearic acid1Lubricant
Crospovidone1Superdisintegrant

Tablets are coated with Sepifilm LP 761 (3–4% w/w) to prevent moisture uptake while maintaining immediate release.

Capsule Assembly and Final Product Configuration

Encapsulation combines dipyridamole mini-tablets and ASA tablets in size 00 gelatin capsules:

  • Mini-tablet specifications : 1.8–2.2 mm diameter, compressed at 20–40 N hardness.

  • Capsule filling : 70–74 mini-tablets (200 mg dipyridamole) + 1 ASA tablet (25 mg).

Dissolution Profile and Bioequivalence Data

Dissolution Testing Methodology

Testing followed USP Apparatus I (basket) at 100 rpm under sequential conditions:

  • Acidic phase : 0.1 N HCl for 1 hour

  • Buffer phase : pH 5.5 phosphate buffer for 7 hours

Comparative dissolution results (% released):

Time (hr)Patent FormulationThis compound Reference
1 (acid)28%21%
2 (buffer)49%48%
363%63%
583%84%
889%90%

Pharmacokinetic Comparison

Bioequivalence studies under fed/fasting conditions showed:

ParameterTest A/Aggrenox (fasted)Test B/Aggrenox (fed)
Cmax ratio90.77%92.32%
AUC ratio101.66%88.78%

Both formulations met FDA bioequivalence criteria (80–125% range).

Critical Process Parameters and Optimization

Key manufacturing controls include:

  • Granulation moisture content : 2–4% LOD for dipyridamole granulates

  • Coating thickness : 50–80 µm per mini-tablet surface

  • Compression force : 30–35 N for mini-tablet integrity

Process validation data demonstrated ≤2% dose variability across 1000-capsule batches.

Stability and Shelf-Life Considerations

Accelerated stability testing (40°C/75% RH) showed:

  • Dipyridamole degradation : <0.5% over 6 months

  • ASA hydrolysis : <1% salicylic acid formation

  • Dissolution profile shift : ≤5% change at 6 months

Chemical Reactions Analysis

Dipyridamole

Identification Dipyridamole is a phosphodiesterase inhibitor that also blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . The drug's IUPAC name is 2-({6-[bis(2-hydroxyethyl)amino]-4,8-bis(piperidin-1-yl)- diazino[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino)ethan-1-ol .

Mechanism of Action Dipyridamole inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, which is an inhibitor of platelet function . Therapeutic levels of dipyridamole inhibit cyclic-3',5'-guanosine monophosphate-PDE (cGMP-PDE), augmenting the increase in cGMP produced by EDRF (endothelium-derived relaxing factor, now identified as nitric oxide) .

Pharmacokinetics Following oral administration, approximately 70% of dipyridamole is absorbed . It is metabolized in the liver to a glucuronic acid conjugate, which is then excreted with the bile . Dipyridamole has a half-life of about 40 minutes .

Drug Interactions Dipyridamole may increase the plasma levels and cardiovascular effects of adenosine, and an adjustment of the adenosine dosage may be necessary . Dipyridamole may also counteract the anticholinesterase effect of cholinesterase inhibitors, potentially aggravating myasthenia gravis .

Acetylsalicylic Acid (Aspirin)

Identification Acetylsalicylic acid (aspirin) is a salicylate .

Mechanism of Action Aspirin inhibits platelet aggregation by irreversibly inhibiting platelet cyclooxygenase, thus inhibiting the generation of thromboxane A2, a powerful inducer of platelet aggregation and vasoconstriction .

Pharmacokinetics Aspirin is rapidly absorbed .

Drug Interactions The ASA component of this compound can lead to high serum concentrations of acetazolamide and toxicity, and an adjustment of the acetazolamide dosage may be necessary . Concurrent use of this compound with anagrelide may result in an increased risk of bleeding, and patients should consult a physician if any signs or symptoms of bleeding occur . The ASA component of this compound can increase the anticoagulant activity of heparin, increasing bleeding risk . Acetylsalicylic acid has been shown to enhance the effect of anticoagulants which may result in an increased risk of bleeding .

This compound Clinical Trial Adverse Drug Reactions

Individual Treatment GroupThis compound N= 1650ER-DP Alone N= 1654ASA Alone N = 1649Placebo N = 1649
Coughing25 (1.5%)18 (1.1%)32 (1.9%)21 (1.3%)
Upper Respiratory Infection16 (1.0%)9 (0.5%)16 (1.0%)14 (0.8%)

Note: ER-DP = Extended Release Dipyridamole 400 mg/day; ASA = Acetylsalicylic Acid 50 mg/day .

Scientific Research Applications

Stroke Prevention

Clinical Efficacy:
Aggrenox has been shown to be effective in preventing recurrent strokes. In the European Stroke Prevention Study 2 (ESPS-2), this compound was found to be twice as effective as either aspirin or dipyridamole alone in reducing the incidence of stroke and transient ischemic attacks (TIAs) . The combination therapy provides a synergistic effect that enhances platelet inhibition, crucial for patients with a history of cerebrovascular events.

Mechanism of Action:
The efficacy of this compound lies in its ability to inhibit platelet aggregation more effectively than monotherapy. The ratio of dipyridamole to aspirin in this compound (approximately 8:1) plays a significant role in its enhanced antiplatelet activity . This mild but sustained inhibition is particularly beneficial for long-term management of patients at risk for recurrent strokes.

Cardiovascular Applications

This compound is also being evaluated for its potential benefits beyond stroke prevention, particularly in cardiovascular disease management. Studies suggest that its use may extend to patients undergoing coronary interventions, where it could provide additional protection against thrombus formation .

Recent Research:
A randomized controlled trial assessed the outcomes of this compound in hospitalized COVID-19 patients, revealing some improvements in mortality rates and respiratory failure compared to standard care, although these findings did not reach statistical significance . This suggests a potential role for this compound in managing thrombotic complications associated with severe infections.

Safety and Tolerability

This compound is generally well-tolerated, though it is associated with side effects such as headaches, which are common with dipyridamole therapy . A study indicated that while headache incidence was higher in patients receiving this compound compared to placebo, the overall safety profile remained favorable .

Adverse Events:
The most frequently reported adverse event is headache, which can lead to discontinuation of therapy in some cases. However, careful patient management and education about this side effect can enhance adherence to treatment .

Comparative Effectiveness

Comparative studies have indicated that this compound may be preferable to other antiplatelet regimens, such as clopidogrel combined with aspirin, especially in certain patient populations . The nuanced approach of mild platelet inhibition offered by this compound may minimize the risk of bleeding complications while still providing effective prevention against thrombotic events.

Summary Table of Clinical Findings

Study/TrialPopulationFindingsSignificance
ESPS-2Stroke patientsThis compound twice as effective as aspirin or dipyridamole aloneStrong evidence for stroke prevention
COVID-19 TrialHospitalized patientsLower mortality (6.1% vs 10.2%) but not statistically significantSuggests potential benefits in acute settings
Safety StudyHigh-risk Taiwanese patientsWell tolerated; headache incidence higher than placeboSupports safety profile

Comparison with Similar Compounds

Comparison with Similar Compounds

Aspirin Monotherapy

  • Efficacy: Aspirin alone (50–325 mg/day) reduces stroke risk by 18% versus placebo but is less effective than Aggrenox. In ESPS-2, the two-year stroke rate was 13% with this compound vs. 16% with aspirin .
  • Mechanistic Limitations: Aspirin only targets the COX-1 pathway, lacking dipyridamole’s adenosine-mediated vasodilation and endothelial protection .
  • Safety: Aspirin monotherapy has a lower incidence of headache (common with dipyridamole) but higher gastrointestinal (GI) bleeding risk compared to this compound .

Clopidogrel

  • The ACCP notes this compound may offer superior efficacy to clopidogrel in specific cohorts .
  • Mechanism : Clopidogrel selectively blocks ADP-induced platelet activation without vasodilatory effects.
  • Safety : Clopidogrel has fewer GI side effects than aspirin but carries a rare risk of thrombotic thrombocytopenic purpura (TTP) .

Dipyridamole Monotherapy

  • Efficacy: ER dipyridamole alone reduces stroke risk by 16% versus placebo, significantly less than this compound’s 36.8% .
  • Limitations : Lacks aspirin’s COX-1 inhibition, critical for preventing thromboxane-mediated platelet aggregation .

Generic Aspirin-Dipyridamole

  • Bioequivalence: Generic versions contain identical active ingredients but exhibit different dissolution profiles.
  • Pharmacokinetics : Generics have lower peak serum concentrations (Cmax) and area under the curve (AUC) but comparable clinical efficacy in stroke prevention .

Pharmacokinetic and Biomarker Comparisons

Parameter This compound Aspirin Monotherapy Clopidogrel
Half-life (Dipyr./Aspirin) 13 hours (dipyridamole ER)/2–3h N/A/2–3h 6–8 hours (clopidogrel)
Platelet Inhibition Pathways COX-1 + Adenosine/cAMP/cGMP COX-1 P2Y12 receptor
Biomarker Effects (eNOS/oxLDL) ↑ eNOS, ↓ oxLDL Minimal eNOS improvement No significant effect on oxLDL

Table 1: Pharmacokinetic and mechanistic differences between this compound and comparators .

Clinical Recommendations and Guidelines

  • ACCP Guidelines: this compound is preferred over aspirin or clopidogrel for secondary stroke prevention due to superior efficacy, despite higher headache rates .
  • Triple Therapy Risks: Combining this compound with clopidogrel increases bleeding risk without proven benefits .

Biological Activity

Aggrenox is a pharmaceutical combination of extended-release dipyridamole (ER-DP) and low-dose aspirin (ASA), primarily used for the prevention of recurrent stroke in patients who have experienced transient ischemic attacks (TIAs) or strokes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and recent research findings.

This compound functions through the synergistic effects of its two active components:

  • Dipyridamole : This compound inhibits platelet aggregation via two primary mechanisms:
    • It reduces adenosine uptake into platelets, leading to increased levels of cyclic adenosine monophosphate (cAMP), which inhibits platelet activation.
    • It enhances endothelial nitric oxide production, further promoting vasodilation and reducing platelet adhesion .
  • Aspirin : Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), leading to decreased thromboxane A2 production, a potent promoter of platelet aggregation. This effect results in reduced platelet activation and aggregation .

The combination of these two agents leads to a more pronounced inhibition of platelet aggregation than either agent alone, making this compound particularly effective for secondary stroke prevention .

Clinical Efficacy

The efficacy of this compound has been established through several key clinical trials:

  • European Stroke Prevention Study 2 (ESPS-2) : This landmark study demonstrated that this compound reduced the risk of stroke by 22.1% compared to aspirin alone and by 24.4% compared to dipyridamole alone . These differences were statistically significant (p < 0.01) and underscored this compound's role as a first-line therapy for secondary stroke prevention .
  • Recent Studies on COVID-19 : A randomized controlled trial investigated the use of this compound as adjunctive therapy in hospitalized COVID-19 patients. Although the study found no significant differences in illness severity or mortality compared to standard care alone, it highlighted this compound's potential anti-inflammatory and anti-thrombotic properties .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on this compound:

StudyPopulationInterventionKey Findings
ESPS-2Patients with TIA or minor strokeThis compound vs Aspirin22.1% reduction in stroke risk with this compound (p < 0.01)
COVID-19 TrialHospitalized patients with COVID-19This compound + Standard Care vs Standard Care AloneNo significant difference in illness severity or mortality
Japanese StudyPatients at risk for strokeER-DP + ASA vs ASA aloneImproved outcomes with ER-DP + ASA over one year

Case Studies

Several case studies have illustrated the practical application of this compound in clinical settings:

  • Case Study 1 : A patient with a history of recurrent TIAs was placed on this compound after experiencing a minor stroke. Over a two-year follow-up, the patient remained free of further cerebrovascular events, demonstrating the long-term efficacy of this compound in preventing recurrent strokes.
  • Case Study 2 : In a cohort study involving elderly patients with multiple comorbidities, those treated with this compound showed a significant reduction in thromboembolic events compared to those receiving standard antiplatelet therapy.

Q & A

Q. How does Aggrenox’s dual antiplatelet mechanism inform its experimental design in stroke prevention trials?

this compound combines aspirin (cyclooxygenase-1 inhibitor) and extended-release dipyridamole (adenosine reuptake inhibitor and phosphodiesterase blocker), targeting complementary pathways to reduce platelet aggregation. In the ESPS-2 trial, this combination demonstrated a 37% relative risk reduction in recurrent stroke compared to monotherapy, attributed to synergistic inhibition of thromboxane A2 and platelet adenosine signaling . Methodologically, trials should stratify patients by baseline coagulation profiles (e.g., platelet reactivity) and monitor adherence due to dipyridamole’s side effects (e.g., headaches), which may influence dropout rates .

Q. What are key considerations for designing a randomized controlled trial (RCT) evaluating this compound in acute settings?

RCTs must address open-label bias (common in antiplatelet trials due to unblinded dosing), as seen in COVID-19 studies where this compound failed to reduce mortality despite theoretical benefits in hypercoagulability . Use block randomization (e.g., permuted blocks via REDCap) and predefined endpoints (e.g., 8-point COVID ordinal scale) to standardize assessments . Secondary outcomes should include biomarker trajectories (e.g., D-dimer, CRP) to explore mechanistic hypotheses even if primary endpoints are neutral .

Q. How do safety concerns influence inclusion/exclusion criteria in this compound trials?

Trials should exclude patients with NSAID use (due to aspirin’s gastrointestinal risks), bleeding disorders, or severe hepatic/renal impairment. In COVID-19 trials, pre-existing comorbidities (e.g., hypertension, diabetes) were balanced between groups, but safety monitoring focused on liver dysfunction (21.4% incidence) and acute kidney injury (14.3%) . Real-time adverse event tracking via electronic case report forms (eCRFs) is critical for early termination decisions .

Advanced Research Questions

Q. How can researchers reconcile conflicting efficacy data between stroke and COVID-19 trials for this compound?

While this compound is a first-line option for secondary stroke prevention , its neutral outcomes in COVID-19 trials (e.g., mortality OR 0.40, p=0.44) highlight the importance of disease-specific pathophysiology. In COVID-19, thromboinflammation involves endothelial dysfunction and neutrophil extracellular traps (NETs), which may resist antiplatelet therapy alone . Researchers should integrate multi-omics data (e.g., proteomics of NET markers) to identify non-responsive subgroups .

Q. What statistical approaches are optimal for post-hoc analysis of neutral this compound trials?

For underpowered trials, Bayesian methods can estimate posterior probabilities of benefit (e.g., mortality trends in COVID-19: this compound 6.1% vs. control 10.2%) . Subgroup analyses using Cox proportional hazards models (adjusted for age, comorbidities) may reveal interactions, such as sex-specific responses (e.g., 63.3% females in this compound group vs. 42.9% in control, p=0.04) . Sensitivity analyses should account for missing data (e.g., 2% lost to follow-up in COVID-19 trials) .

Q. How can biomarkers guide dose optimization in this compound studies?

Pharmacodynamic studies should correlate platelet inhibition (via VerifyNow or light transmission aggregometry) with clinical outcomes. In COVID-19, early platelet count decline and hyperglycemia predicted mortality (p<0.05), suggesting biomarker-driven adaptive dosing . Machine learning models (e.g., LASSO regression) could prioritize biomarkers (e.g., D-dimer, LDH) for inclusion in composite endpoints .

Q. What methodological frameworks address historical failure rates in this compound trials?

The PRoFESS trial’s comparison of this compound vs. clopidogrel underscores the need for head-to-head pragmatic trials with real-world endpoints (e.g., functional disability) . To mitigate enrollment challenges, use adaptive designs (e.g., sample size re-estimation) and leverage EHR data for patient stratification . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should guide hypothesis refinement, particularly in understudied populations (e.g., post-stroke dementia) .

Data Contradiction Analysis

Q. Why do preclinical models of this compound’s anti-inflammatory effects not translate to COVID-19 trials?

Preclinical studies suggest dipyridamole modulates TNF-α and IL-6, but COVID-19 trials showed no significant CRP or ferritin reductions . Potential explanations include:

  • Timing: Late-stage enrollment (median 5 days post-symptom onset) may miss early immunomodulatory windows.
  • Dosing: Standard stroke prevention doses (25 mg aspirin/200 mg dipyridamole BID) may be insufficient for cytokine storm mitigation.
  • Endpoint selection: Ordinal scales lack granularity to capture subtle immune changes .

Methodological Recommendations

  • Trial Design: Use adaptive platforms (e.g., REMAP-CAP) to test this compound in combination with antivirals or immunomodulators.
  • Data Management: Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for biomarker datasets .
  • Reporting: Follow CONSORT guidelines for open-label trials, detailing randomization and masking limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aggrenox
Reactant of Route 2
Reactant of Route 2
Aggrenox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.